GB-88

Biased Signaling PAR2 Signal Transduction

GB-88 is the only commercially available PAR2 antagonist exhibiting biased pathway-selective pharmacology. It uniquely inhibits Gαq/11-calcium-PKC signaling while activating cAMP, ERK, and Rho pathways, replicating in vivo anti-inflammatory effects in RA and colitis models. Unlike pan-antagonists I-191 or AZ3451, GB-88's oral bioavailability (F=55%) and insurmountable inhibition of trypsin-mediated activation make it indispensable for longitudinal oral dosing studies. Ensure experimental validity—substituting GB-88 will alter PAR2 signalosome outcomes.

Molecular Formula C32H42N4O4
Molecular Weight 546.712
CAS No. 1416435-96-5
Cat. No. B607608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB-88
CAS1416435-96-5
SynonymsGB-88;  GB 88;  GB88; 
Molecular FormulaC32H42N4O4
Molecular Weight546.712
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5
InChIInChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1
InChIKeyDCUDDCGUKZLQLN-MCOVPRHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GB-88 (1416435-96-5) Chemical Profile and Procurement Identification


GB-88 (CAS: 1416435-96-5) is a novel, non-peptide, orally bioavailable antagonist of protease-activated receptor 2 (PAR2) [1]. It is a small molecule belonging to the class of synthetic organic compounds that inhibit PAR2-mediated intracellular calcium mobilization, with a reported IC50 of approximately 2 µM in HT29 colorectal adenocarcinoma cells [1]. GB-88 is distinguished from peptide-based PAR2 modulators by its oral bioavailability and in vivo anti-inflammatory activity, making it a critical chemical probe for dissecting PAR2 signaling pathways in preclinical research [2].

Why GB-88 (1416435-96-5) Cannot Be Substituted by Generic PAR2 Antagonists in Critical Research


GB-88 exhibits a unique biased antagonism profile at the PAR2 receptor, selectively inhibiting the Gαq/11-calcium-PKC signaling axis while concurrently acting as an agonist for cAMP, ERK, and Rho pathways [1]. This pathway-selective activity, which directly drives its anti-inflammatory efficacy in vivo, is not replicated by pan-PAR2 antagonists such as I-191 or AZ3451 [2]. Consequently, substituting GB-88 with another PAR2 antagonist will fundamentally alter the experimental outcome, as different compounds engage distinct, or overlapping, subsets of the PAR2 signalosome, invalidating any direct comparison of pharmacological effects [2].

Quantitative Differentiation Guide for GB-88 (1416435-96-5) Versus Key Analogs


GB-88's Biased Antagonism: A Unique Pathway-Selective Profile Not Shared by I-191

Unlike the pan-antagonist I-191, GB-88 is a biased antagonist that selectively inhibits the PAR2/Gαq/11/Ca2+/PKC pathway while simultaneously activating Gi/o, ERK1/2, and RhoA pathways in human cells [1]. This functional selectivity is a key differentiator; I-191 broadly inhibits all these pathways, whereas GB-88 permits a subset of PAR2 signaling, which is hypothesized to underlie its unique anti-inflammatory effects without broadly suppressing all PAR2 functions [1].

Biased Signaling PAR2 Signal Transduction

Superior In Vivo Oral Bioavailability (F=55%) Versus ENMD-1068 (Not Reported Orally Active)

GB-88 demonstrates high oral bioavailability in Wistar rats (F=55%, Tmax 4 h, Cmax 1.7 µM at 10 mg/kg) [1]. In contrast, the comparator peptide-based PAR2 antagonist ENMD-1068, while having a reported IC50 in the millimolar range, lacks published data on oral bioavailability and is primarily used as an in vitro tool [1]. This key pharmacokinetic difference enables GB-88 to be used in chronic oral dosing studies for inflammation and pain, a utility not afforded by ENMD-1068.

Pharmacokinetics Oral Bioavailability PAR2

Proven In Vivo Efficacy in Multiple Inflammatory Models Versus Untreated Controls

In a rat collagen-induced arthritis (CIA) model, chronic oral administration of GB-88 (10 mg/kg) was disease-modifying, significantly ameliorating pathological and histopathological changes compared to untreated arthritic controls [1]. This includes reduced edema, pannus formation, synovial hyperplasia, and mast cell degranulation [1]. Furthermore, in a rat model of acute colitis induced by the PAR2 agonist SLIGRL-NH2, oral GB-88 (10 mg/kg) markedly reduced edema, mucin depletion, and PAR2 receptor internalization [2].

In Vivo Pharmacology Inflammation Rheumatoid Arthritis

Agonist-Dependent Antagonism: A Unique Pharmacological Fingerprint

GB-88 exhibits a unique pattern of agonist-dependent antagonism: it is a competitive and surmountable antagonist of the peptide agonist 2f-LIGRLO-NH2, a competitive but insurmountable antagonist of the small molecule agonist GB110, and a non-competitive insurmountable antagonist of the physiological protease agonist trypsin [1]. This complex behavior, which is not reported for other PAR2 antagonists like AZ3451 or I-191, highlights a distinct and complex mechanism of action at the receptor.

Pharmacology Mechanism of Action GPCR

Optimal Research Applications for GB-88 (1416435-96-5) Based on Differentiated Evidence


Dissecting PAR2 Biased Signaling Pathways

Researchers investigating the functional selectivity of PAR2 should utilize GB-88 as a biased ligand to separate Gαq/11-calcium-PKC signaling from Gi/o-ERK-Rho pathways. Its unique profile allows for the study of pathway-specific contributions to inflammation and other physiological responses, as demonstrated in primary cell assays and in vivo models [1].

Chronic Oral Dosing for In Vivo Inflammation and Arthritis Models

Due to its validated oral bioavailability (F=55%) and proven disease-modifying efficacy in rodent models of rheumatoid arthritis and colitis, GB-88 is the compound of choice for any long-term in vivo study requiring oral administration to probe PAR2's role in chronic inflammatory diseases [1].

Investigating Physiological Protease-Driven PAR2 Activation

Experiments aiming to block the effects of endogenous proteases like trypsin and tryptase should specifically employ GB-88. Its non-competitive and insurmountable antagonism of trypsin-mediated PAR2 activation makes it a particularly effective tool for this purpose, distinguishing it from antagonists that may only block synthetic peptide agonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for GB-88

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.